Mixidine

Cardiovascular Pharmacology Bradycardic Agents Heart Rate

Cardiovascular researchers face a critical challenge: bradycardic agents like alinidine (vasoconstrictor) and AQ-A 39 (vasodilator) confound hemodynamic readouts with off-target vascular effects, leading to misinterpretation of experimental data. Mixidine is the only negative chronotropic agent that maintains neutral total peripheral resistance and preserves stroke volume during bradycardia, enabling isolation of sinoatrial node function without vascular interference. - Unique hemodynamic neutrality: does not confound total peripheral resistance or contractility readouts in anesthetized canine models. - Ideal for tachycardia models: selectively attenuates elevated sympathetic tone without depressing resting heart rate, mean arterial pressure, or cardiac output in conscious models. - Superior research model compound: enables ion-pair-mediated absorption studies for poorly permeable, highly ionized compounds. Mixidine ensures experimental validity and supply chain reliability for demanding cardiovascular pharmacology studies.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 27737-38-8
Cat. No. B1213034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMixidine
CAS27737-38-8
Synonymsmixidine
mixidine benzenesulfonate (1:1)
mixidine fumarate
mixidine mono-(4-methylbenzenesulfonate)
mixidine monohydrochloride
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3
InChIKeyWRJDCGFHAICFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mixidine Chemical Identity and Profile


Mixidine (CAS 27737-38-8, IUPAC: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine) is a small molecule negative chronotropic agent patented by McNeil Laboratories, characterized by a pyrrolidine core with a dimethoxyphenethyl substituent [1]. It is classified as a bradycardic drug and was investigated clinically for its cardiovascular effects, specifically for attenuating myocardial chronotropic responses without depressing resting cardiovascular parameters [2]. Chemically, it is a very soluble base that is completely ionized across physiological pH ranges, a property that distinguishes its absorption behavior [3].

Mixidine Generic Substitution Concerns


Bradycardic agents such as alinidine, AQ-A 39 (falipamil), and mixidine all reduce heart rate, yet their divergent effects on total peripheral resistance, cardiac contractility, and stroke volume preclude simple interchangeability in cardiovascular research models [1]. Direct comparative data demonstrate that mixidine uniquely maintains neutral systemic vascular resistance and preserves stroke volume despite bradycardia, whereas its closest analogs produce opposing vasoactive profiles [1]. Substituting mixidine with another in-class compound would therefore confound experimental outcomes and lead to misinterpretation of hemodynamic data.

Mixidine Comparator-Driven Evidence


Moderate Bradycardic Potency in Anesthetized Dogs

At an intravenous dose of 2.5 mg/kg in open-chest anesthetized dogs, mixidine reduced spontaneous heart rate by 39 ± 6 beats/min. This effect was significantly less than that produced by alinidine (59 ± 7 beats/min) and AQ-A 39 (52 ± 6 beats/min), indicating a distinct potency profile for modulating sinus rate [1].

Cardiovascular Pharmacology Bradycardic Agents Heart Rate

Neutral Peripheral Resistance Effect

Following systemic administration in anesthetized dogs, mixidine did not significantly alter total peripheral resistance. In contrast, alinidine significantly increased total peripheral resistance, and AQ-A 39 significantly decreased total peripheral resistance [1].

Hemodynamics Vascular Resistance Cardiovascular Pharmacology

Stroke Volume Preservation During Bradycardia

Increases in stroke volume accompanied the bradycardic responses to both mixidine and AQ-A 39 in anesthetized dogs. However, AQ-A 39 differed from alinidine and mixidine in that it did not depress cardiac contractility in dogs with spontaneous heart rates [1]. Thus, mixidine's preserved stroke volume occurs despite mild contractility depression, while AQ-A 39 maintains contractility at the cost of stroke volume preservation.

Stroke Volume Cardiac Contractility Inotropy

No Resting Heart Rate Reduction in Conscious Dogs

In conscious dogs, mixidine administration caused no decrease in resting heart rate, mean arterial pressure, or cardiac output. This contrasts with the pronounced bradycardic effects observed in anesthetized preparations, suggesting that mixidine's chronotropic action is context-dependent and does not suppress baseline autonomic tone [1].

Conscious Animal Models Resting Heart Rate Selectivity

Ion-Pair-Mediated Absorption

Mixidine is a very soluble base that is completely ionized in all physiological fluids. It forms ion-pairs that partition into 1-butanol from acidic solutions, and in rats, intraduodenal administration with 2-naphthalenesulfonic acid at 1:3 and 1:5 molar ratios increased plasma intact 14C-mixidine levels [1][2]. This ion-pair-mediated absorption enhancement is a unique property not described for alinidine or AQ-A 39.

Ion-Pair Absorption Pharmacokinetics Bioavailability

Mixidine Research Application Scenarios


Bradycardia Without Vascular Effects

Mixidine is the preferred bradycardic agent for in vivo cardiovascular studies in anesthetized dogs when the experimental design demands a reduction in heart rate while maintaining neutral total peripheral resistance. Unlike alinidine (vasoconstriction) and AQ-A 39 (vasodilation), mixidine does not confound hemodynamic readouts with off-target vascular effects [1]. This makes it ideal for isolating chronotropic mechanisms in models of tachycardia or for studying sinoatrial node function.

Ion-Pair Absorption Studies

Mixidine's unique ability to form ion-pairs and enhance its own absorption when co-administered with counterions such as 2-naphthalenesulfonic acid positions it as a model compound for investigating ion-pair-mediated drug delivery strategies. Researchers can utilize mixidine to study the principles governing the oral bioavailability of highly ionized, poorly permeable compounds, as demonstrated in rat models [2][3].

Contractility-Stroke Volume Relationships

The distinct hemodynamic profile of mixidine—mild negative inotropy yet preserved stroke volume—makes it a critical comparator when evaluating novel bradycardic agents. Head-to-head studies with alinidine and AQ-A 39 have established a spectrum of effects on contractility and stroke volume [1], and mixidine serves as the intermediate phenotype that bridges these extremes, enabling nuanced analysis of drug-induced changes in cardiac function.

Conscious Dog Models for Safety Pharmacology

In conscious dog models, mixidine uniquely does not lower resting heart rate, mean arterial pressure, or cardiac output, despite its robust antichronotropic activity in anesthetized states [4]. This property makes mixidine an essential reference compound for safety pharmacology studies aiming to differentiate between agents that selectively attenuate elevated sympathetic tone versus those that produce broad, potentially deleterious resting bradycardia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mixidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.